Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate
Description
Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with methyl groups at positions 3 and 5, linked via a pentanoate backbone with a ketone group at position 3 and a methyl ester at the terminal position. The 1,2,4-triazole moiety is known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and π-π stacking interactions with biological targets . Structural characterization of such compounds typically employs crystallographic tools like SHELX programs for refinement and ORTEP-III for graphical representation .
Properties
IUPAC Name |
methyl 5-(3,5-dimethyl-1,2,4-triazol-1-yl)-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-11-8(2)13(12-7)5-4-9(14)6-10(15)16-3/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPAMBVLBJVFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives .
Scientific Research Applications
Agricultural Applications
Fungicidal Properties
Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate is primarily recognized for its fungicidal activity. It belongs to the class of triazole fungicides, which are effective against a wide range of fungal pathogens affecting crops.
Key Benefits:
- Broad-spectrum Activity: Effective against seed-borne and foliar diseases in crops such as wheat and barley.
- Resistance Management: Triazoles help manage resistance in fungal populations due to their unique mode of action.
Case Study: Efficacy Against Wheat Diseases
A study conducted on the efficacy of triazole fungicides demonstrated that this compound significantly reduced the incidence of Fusarium head blight in wheat crops by up to 70% when applied at the appropriate growth stage .
Pharmaceutical Applications
Potential Antifungal Agent
Due to its structural similarity to other triazole compounds known for antifungal properties, this compound is being investigated for its potential as an antifungal agent in human medicine. Triazoles inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Research Findings:
Recent studies have highlighted its potential effectiveness against various pathogenic fungi such as Candida spp. and Aspergillus spp., which are significant causes of infections in immunocompromised patients .
Mechanism of Action
The mechanism of action of Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of biological pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 3,5-dimethyltriazole and oxopentanoate ester contrast with SR-3306’s pyridinyl-morpholinophenyl group, which increases lipophilicity and molecular weight (~463.5 vs. ~239.3 g/mol). This difference may influence pharmacokinetic properties like membrane permeability and metabolic clearance .
- Biological Activity : While SP600125 and AS601245 are established JNK inhibitors, the target compound’s activity remains speculative. The dimethyltriazole group could enhance target binding affinity compared to simpler triazole derivatives .
- Synthetic Routes : The synthesis of 3-(methylthio)-triazoles () employs InCl₃ catalysis in aqueous NaOH, whereas the target compound’s esterification and triazole coupling likely require distinct reagents or conditions .
Physicochemical and Stability Considerations
- Triazole Stability : The 3,5-dimethyl substitution on the triazole ring may reduce susceptibility to oxidative degradation compared to unsubstituted triazoles (e.g., excipients in ), which are prone to forming impurities like 2-{5-[(1H-1,2,4-triazol-1-yl)methyl]-1H-indol-3-yl}-N-methylethanamine .
- Ester vs. Amine Functionality : The methyl ester in the target compound offers hydrolytic stability under physiological conditions, contrasting with amine-containing analogues (e.g., CEP-1347 in ), which may undergo rapid deamination .
Pharmacopeial and Regulatory Insights
Triazole derivatives in pharmacopeial contexts () are often monitored for impurities like benzoic acid or process-related degradants. The target compound’s defined substituents (methyl groups, ester) likely simplify impurity profiling compared to analogues with labile morpholine or thiazole groups (e.g., SU3327 in ) .
Biological Activity
Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate is a synthetic compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including enzyme inhibition, anticancer properties, and potential applications in agriculture and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 214.23 g/mol. The compound features a triazole ring that is significant for its biological interactions.
Biological Activity
Enzyme Inhibition
Research indicates that compounds with triazole moieties can inhibit various enzymes critical for metabolic processes. This compound has been shown to inhibit:
- Alpha-amylase : This enzyme plays a crucial role in carbohydrate metabolism by breaking down starches into sugars. Inhibition of alpha-amylase can lead to reduced glucose absorption in the intestine.
- Alpha-glucosidase : Similar to alpha-amylase, this enzyme is involved in carbohydrate digestion. Inhibition can aid in managing blood sugar levels, making this compound potentially useful for diabetes management .
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been a focal point of research. Studies have demonstrated that methyl triazole derivatives can interfere with microtubule polymerization, which is essential for cell division. For instance:
- In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of triazole derivatives on neuroblastoma and glioblastoma cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition at low concentrations (LC50 values ranging from 18.9 nM to >3 μM depending on the specific derivative) .
Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibition, methyl triazole derivatives were tested for their ability to inhibit alpha-glucosidase. The findings suggested that these compounds could effectively lower postprandial blood glucose levels in diabetic models .
Applications
Agriculture
The fungicidal properties of triazoles make them valuable in agricultural applications. This compound can potentially be used as a fungicide due to its structural similarity to other known fungicidal agents.
Medicinal Chemistry
Given its biological activities, this compound may serve as a lead structure for developing new drugs targeting metabolic disorders and cancer therapies. Its ability to modulate enzyme activity suggests potential use in designing therapeutics aimed at controlling conditions like diabetes and various cancers.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 5-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-3-oxopentanoate?
- Methodological Answer : The synthesis can involve nucleophilic substitution or coupling reactions. For example, analogous triazole-containing compounds are synthesized by reacting trichlorotriazine derivatives with phenols or amines under controlled conditions. A typical procedure includes:
Step 1 : Reacting a triazole precursor (e.g., 3,5-dimethyl-1H-1,2,4-triazole) with a methyl oxopentanoate backbone using DIPEA (N,N-diisopropylethylamine) as a base in anhydrous solvents like THF or DCM at low temperatures (-35°C to 0°C) .
Step 2 : Purification via column chromatography or recrystallization to isolate the product. Monitor reaction progress using TLC or LC-MS.
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- X-ray crystallography : Refinement via SHELXL for precise bond-length and angle measurements.
- Spectroscopic techniques :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., methyl groups at δ ~2.5 ppm for triazole substituents) .
- FT-IR : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Q. What are the key solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction conditions or aqueous buffers (pH 4–7) for biological assays. Hydrophobicity from the triazole and ester groups may limit water solubility .
- Stability : Store at -20°C under inert atmosphere (N2/Ar) to prevent hydrolysis of the ester group. Monitor degradation via HPLC over 48 hours .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved for this compound?
- Methodological Answer :
- Variable-temperature NMR : Probe dynamic processes like keto-enol tautomerism in the oxopentanoate moiety .
- X-ray crystallography : Resolve ambiguities by comparing experimental bond lengths with DFT-calculated geometries .
- Isotopic labeling : Use deuterated solvents or 15N-labeled triazole precursors to assign overlapping signals .
Q. What strategies optimize reaction yields when synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst screening : Test Pd-based catalysts for cross-coupling reactions at the triazole ring (e.g., Suzuki-Miyaura with boronic acids) .
- Solvent/base optimization : Compare DIPEA vs. DBU in polar aprotic solvents (e.g., DMF vs. acetonitrile) to enhance nucleophilicity .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to <2 hours while maintaining >90% yield .
Q. How can computational modeling predict the bioactivity of this compound against fungal targets?
- Methodological Answer :
Molecular docking : Use AutoDock Vina to simulate binding to fungal CYP51 (lanosterol 14α-demethylase), a target for triazole antifungals .
MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein interactions.
QSAR analysis : Correlate substituent electronegativity (e.g., methyl groups on triazole) with antifungal IC50 values .
Q. What experimental designs address low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Dose-response curves : Use 8–12 concentration points (0.1–100 µM) to calculate EC50/IC50 with Hill slope validation .
- Positive controls : Include fluconazole or voriconazole in antifungal assays to benchmark activity .
- Cell viability assays : Pair antifungal tests with MTT assays to rule out cytotoxicity in mammalian cell lines .
Data Contradiction Analysis
Q. How to reconcile discrepancies between crystallographic data and DFT-optimized structures?
- Methodological Answer :
- Thermal ellipsoid analysis : Use ORTEP-3 to evaluate disorder in crystal structures, which may explain deviations from DFT models.
- Basis set validation : Compare B3LYP/6-31G(d) vs. M06-2X/def2-TZVP results to identify systematic errors in computational methods .
Q. Why might bioactivity data vary across different research groups?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
